![molecular formula C18H14N2O5 B5712682 3-{[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5712682.png)
3-{[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is also known as EDBA and has a molecular formula of C19H16N2O6. EDBA is a white crystalline powder that is soluble in organic solvents like dimethyl sulfoxide, acetone, and chloroform. In
Wirkmechanismus
The mechanism of action of EDBA involves the inhibition of protein-protein interactions. EDBA binds to the interface of the NF-κB/IκBα complex, preventing the dissociation of IκBα from NF-κB. This prevents the translocation of NF-κB to the nucleus and the subsequent activation of inflammatory genes.
Biochemical and physiological effects:
EDBA has been shown to have anti-inflammatory effects in various in vitro and in vivo models. EDBA has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages and to reduce inflammation in animal models of arthritis. EDBA has also been shown to have antioxidant effects, reducing the production of reactive oxygen species in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using EDBA in lab experiments is its high purity, which allows for accurate and reproducible results. EDBA is also soluble in organic solvents, which makes it easy to use in various experimental setups. However, one limitation of using EDBA is its relatively high cost compared to other inhibitors of protein-protein interactions.
Zukünftige Richtungen
There are several future directions for the study of EDBA. One area of research is the development of more potent and selective inhibitors of protein-protein interactions. Another area of research is the use of EDBA as a fluorescent probe for the detection of reactive oxygen species in cells. Additionally, the potential use of EDBA in the treatment of inflammatory diseases like arthritis and inflammatory bowel disease warrants further investigation.
Conclusion:
In conclusion, EDBA is a chemical compound that has been widely studied for its potential use in various scientific research applications. EDBA inhibits protein-protein interactions and has anti-inflammatory and antioxidant effects. EDBA has several advantages and limitations for lab experiments, and there are several future directions for its study. EDBA has the potential to be a valuable tool for the study of inflammatory diseases and protein-protein interactions.
Synthesemethoden
The synthesis of EDBA involves the reaction of 2-ethyl-5-nitroisophthalic acid with ethyl acetoacetate in the presence of a base. The resulting product is then reduced using sodium dithionite to yield EDBA. This synthesis method has been reported in various scientific publications and has been optimized to yield high purity EDBA.
Wissenschaftliche Forschungsanwendungen
EDBA has been studied for its potential use in various scientific research applications, including as an inhibitor of protein-protein interactions. EDBA has been shown to inhibit the interaction between the transcription factor NF-κB and its inhibitor IκBα, which plays a crucial role in the regulation of the immune response. EDBA has also been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species in cells.
Eigenschaften
IUPAC Name |
3-[(2-ethyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-2-20-16(22)13-7-6-10(9-14(13)17(20)23)15(21)19-12-5-3-4-11(8-12)18(24)25/h3-9H,2H2,1H3,(H,19,21)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJUKJCKPHXALP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.